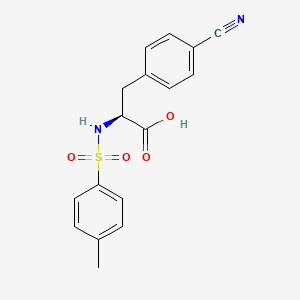
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine is a synthetic compound with a complex structure that includes a cyano group, a sulfonyl group, and a phenylalanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine typically involves multiple steps, including the introduction of the cyano group, the sulfonyl group, and the phenylalanine backbone. Common synthetic routes may involve:
Nitration: Introduction of the cyano group through nitration reactions.
Sulfonation: Addition of the sulfonyl group using sulfonating agents.
Peptide Coupling: Formation of the phenylalanine backbone through peptide coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce sulfides.
Wissenschaftliche Forschungsanwendungen
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-D-phenylalanine: A stereoisomer with similar chemical properties but different biological activity.
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-tyrosine: A structurally related compound with a hydroxyl group on the aromatic ring.
Uniqueness
4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanine is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions with biological molecules and chemical reagents, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
80852-42-2 |
|---|---|
Molekularformel |
C17H16N2O4S |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(2S)-3-(4-cyanophenyl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C17H16N2O4S/c1-12-2-8-15(9-3-12)24(22,23)19-16(17(20)21)10-13-4-6-14(11-18)7-5-13/h2-9,16,19H,10H2,1H3,(H,20,21)/t16-/m0/s1 |
InChI-Schlüssel |
KKDDDZZQBXYTFL-INIZCTEOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=C(C=C2)C#N)C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


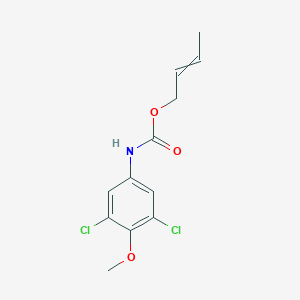
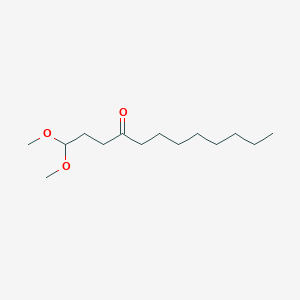
![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine](/img/structure/B14424844.png)
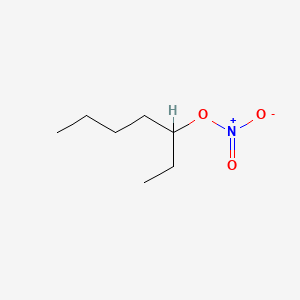
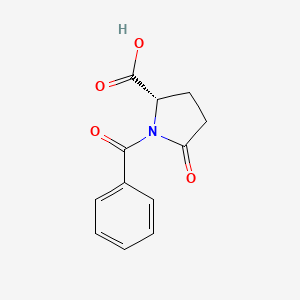
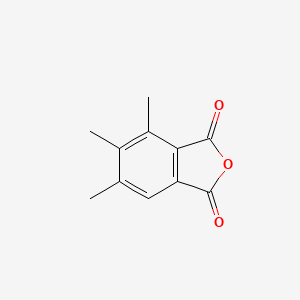
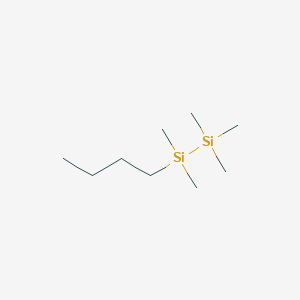
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)
![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)
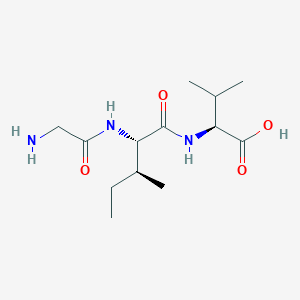

![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)

